molecular formula C16H21NO5S B2796350 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898425-21-3

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2796350
CAS No.: 898425-21-3
M. Wt: 339.41
InChI Key: RGAPEGPCUWJNPR-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole carboxamide derivative featuring a butyl chain and a sulfolane (1,1-dioxidotetrahydrothiophen-3-yl) substituent. The sulfolane moiety likely enhances solubility and metabolic stability compared to purely alkyl or aromatic substituents, making it a candidate for further investigation in drug discovery or flavor applications .

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-2-3-7-17(13-6-8-23(19,20)10-13)16(18)12-4-5-14-15(9-12)22-11-21-14/h4-5,9,13H,2-3,6-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAPEGPCUWJNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the core benzo[d][1,3]dioxole structure This can be achieved through the cyclization of appropriate precursors under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide may be used to study its interactions with biological macromolecules, such as proteins and enzymes. Its potential as a pharmacological agent is also being explored.

Medicine: The compound has shown promise in medicinal chemistry, where it may be investigated for its therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism by which N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The benzo[d][1,3]dioxole-5-carboxamide scaffold is versatile, with substituents dictating biological activity and pharmacokinetic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzo[d][1,3]dioxole-5-carboxamide Derivatives
Compound Name Substituents Biological Activity Metabolic Stability Key References
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl) Butyl, sulfolane Unknown (Theoretical applications) Likely high (sulfone group) -
S807 (N-heptan-4-yl) Heptan-4-yl Umami agonist (1000x potency vs MSG) Rapid oxidative metabolism
BNBC (6-bromo-N-naphthalen-1-yl) 6-bromo, naphthalen-1-yl STING agonist (immunotherapy) Not reported
IIc (N-(3-trifluoromethylphenyl)) 3-trifluoromethylphenyl α-Amylase inhibition (antidiabetic) Not reported
MDC (N-(4-methoxybenzyl), 6-nitro) 4-methoxybenzyl, 6-nitro Anti-inflammatory, antioxidant Stable (in silico predictions)

Key Comparative Insights

Substituent Effects on Bioactivity
  • Umami Agonists (S807): The N-heptan-4-yl group in S807 confers potent umami flavor enhancement, functioning at 1000-fold lower concentrations than monosodium glutamate (MSG). Its lipophilic alkyl chain likely enhances receptor binding .
  • STING Agonists (BNBC) : The 6-bromo and naphthalen-1-yl substituents in BNBC enable activation of the STING pathway, critical for antiviral and antitumor immunity. Bulkier aromatic groups may improve target engagement .
  • Anti-inflammatory Agents (MDC) : The 4-methoxybenzyl and nitro groups in MDC contribute to antioxidant activity and selective binding to myeloperoxidase (MPO), reducing oxidative stress .
Metabolic and Pharmacokinetic Profiles
  • Target Compound : The sulfolane group may improve metabolic stability compared to S807’s alkyl chain, as sulfones are less prone to oxidative degradation.
Solubility and Drug-Likeness
  • The sulfolane substituent in the target compound likely enhances aqueous solubility compared to purely hydrophobic analogs like S807 or BNBC. This could improve oral bioavailability in therapeutic contexts.
  • MDC’s nitro and methoxy groups align with Lipinski’s rules, suggesting good drug-likeness ; the target compound’s sulfolane may similarly comply.

Biological Activity

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety and a tetrahydrothiophene ring. Its molecular formula is C15H17N2O4SC_{15}H_{17}N_{2}O_{4}S, and it has a molecular weight of 321.37 g/mol. The presence of the dioxole and thiophene rings suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies focusing on its antibacterial, antifungal, antidiabetic, and anticancer properties.

1. Antibacterial Activity

Research has shown that derivatives of benzodioxole compounds exhibit significant antibacterial properties. For instance, studies have reported that certain benzodioxole derivatives demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for these compounds range from 625 µg/mL to 1250 µg/mL against various bacterial strains.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus625 - 1250
Enterococcus faecalis312.5 - 156.25
Pseudomonas aeruginosa312.5

2. Antifungal Activity

The compound has also been evaluated for antifungal activity against Candida albicans. Results indicate that several derivatives show promising antifungal effects with MIC values as low as 156.25 µg/mL .

3. Antidiabetic Activity

In vivo studies have demonstrated the potential of benzodioxole derivatives in managing diabetes. For example, one study found that a related compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after treatment . This suggests that similar compounds may possess α-amylase inhibitory activity.

Treatment Group Blood Glucose Level (mg/dL)
Control252.2
Treated173.8

4. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown efficacy against various cancer cell lines. For instance, another derivative demonstrated significant cytotoxicity with IC50 values ranging from 26 to 65 µM across different cancer types . This indicates potential for development as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:

  • Enzyme Inhibition : The presence of functional groups capable of interacting with enzyme active sites suggests that this compound could inhibit key metabolic enzymes such as α-amylase.
  • Cell Membrane Disruption : The lipophilic nature of the compound may allow it to penetrate cell membranes effectively, disrupting cellular processes in bacteria and fungi.
  • Receptor Modulation : Potential interactions with specific receptors involved in cancer cell proliferation could account for its anticancer effects.

Case Studies

Recent studies have highlighted the synthesis and biological evaluation of similar compounds derived from benzodioxole structures:

  • A study published in Molecules reported on the synthesis of several benzodioxole derivatives and their antibacterial and antifungal activities against clinical isolates .
  • Another research article investigated the antidiabetic potential of benzodioxole derivatives through α-amylase inhibition assays and in vivo models .

Q & A

Q. What are the common synthetic routes for N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide?

The synthesis typically involves multi-step organic reactions. A primary route includes:

  • Step 1 : Functionalization of the tetrahydrothiophene ring via oxidation to form the 1,1-dioxide derivative using oxidizing agents like hydrogen peroxide or m-CPBA under controlled pH and temperature .
  • Step 2 : Amide bond formation between the benzo[d][1,3]dioxole-5-carboxylic acid derivative and the N-butyl-1,1-dioxidotetrahydrothiophen-3-amine intermediate. Coupling agents such as EDCl/HOBt or DCC/DMAP are employed, with reaction monitoring via TLC and purification via column chromatography .
  • Step 3 : Final purification using recrystallization or preparative HPLC to achieve >95% purity, confirmed by analytical techniques .

Q. Which spectroscopic methods are recommended for structural confirmation and purity assessment?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and amide bond formation. For example, the sulfone group (SO₂) in the tetrahydrothiophene ring appears as distinct deshielded signals .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch of amide) and ~1300-1150 cm⁻¹ (SO₂ symmetric/asymmetric stretches) confirm functional groups .
  • Mass Spectrometry (HRMS) : Exact mass matching for molecular formula validation (e.g., [M+H]+ calculated for C₁₈H₂₂N₂O₅S: 393.12) .

Q. How can researchers optimize reaction yields during amide coupling?

Methodological optimizations include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility and reaction rates .
  • Catalyst Use : DMAP or pyridine as catalysts to accelerate coupling efficiency .
  • Temperature Control : Maintaining 0–25°C to minimize side reactions like hydrolysis .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or compound stability. Recommended approaches:

  • Standardized Assay Conditions : Replicate studies under identical pH, temperature, and cell lines (e.g., MTT assays for cytotoxicity) .
  • Metabolic Stability Testing : Evaluate half-life in plasma or liver microsomes to rule out degradation artifacts .
  • Structural Analog Comparison : Test analogs (e.g., replacing the N-butyl group with methyl or aryl groups) to isolate structure-activity relationships .

Q. How can computational modeling guide target identification for this compound?

Computational methods include:

  • Molecular Docking : Screen against databases (e.g., PDB) to predict binding to enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the benzo[d][1,3]dioxole moiety’s π-π stacking potential .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate binding modes .
  • QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to refine design .

Q. What are the key challenges in analyzing in vivo pharmacokinetics, and how can they be mitigated?

Challenges include poor solubility and rapid clearance. Solutions:

  • Formulation Optimization : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance bioavailability .
  • LC-MS/MS Quantification : Develop sensitive assays with LLOQ ≤1 ng/mL to track plasma concentrations .
  • Metabolite Identification : Use HRMS/MS to characterize phase I/II metabolites and assess toxicity risks .

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